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molecular formula C11H14N4O B8314784 4-(4-2H-tetrazol-5-yl-butyl)-phenol

4-(4-2H-tetrazol-5-yl-butyl)-phenol

Cat. No. B8314784
M. Wt: 218.26 g/mol
InChI Key: FJVTTYANJLAOAX-UHFFFAOYSA-N
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Patent
US07405231B2

Procedure details

450 mg (1.94 mmol) 5-(4-(4-methoxy-phenyl)-butyl)-2H-tetrazole and 1.5 ml 48% aqueous hydrobromic acid were stirred at 80° C. for 17 h. The reaction mixture was adjusted to pH=4 by addition of conc. NaOH and the aqueous phase discarded. Purification of the undissolved residue by HPLC-MS (methanol/water 7:3, pH=2.3) gave 220 mg (52%) of the title compound.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][C:13]2[N:14]=[N:15][NH:16][N:17]=2)=[CH:5][CH:4]=1.Br.[OH-].[Na+]>>[N:17]1[NH:16][N:15]=[N:14][C:13]=1[CH2:12][CH2:11][CH2:10][CH2:9][C:6]1[CH:5]=[CH:4][C:3]([OH:2])=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCCC=1N=NNN1
Name
Quantity
1.5 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the undissolved residue by HPLC-MS (methanol/water 7:3, pH=2.3)

Outcomes

Product
Name
Type
product
Smiles
N=1NN=NC1CCCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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